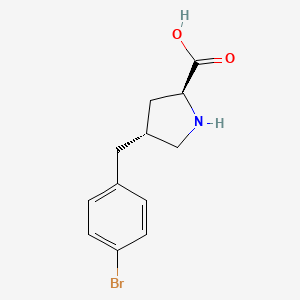

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid

Description

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a 4-bromobenzyl substituent at the 4-position and a carboxylic acid group at the 2-position. Its stereochemistry is critical for biological activity and synthetic applications, particularly in drug discovery and peptide chemistry. The compound is often utilized as a building block for protease inhibitors, receptor ligands, and other bioactive molecules due to its rigid pyrrolidine scaffold and bromine’s electronic effects .

Properties

IUPAC Name |

(2S,4R)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9/h1-4,9,11,14H,5-7H2,(H,15,16)/t9-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZRUYGFVGXOBD-KOLCDFICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701275603 | |

| Record name | (4R)-4-[(4-Bromophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049978-43-9 | |

| Record name | (4R)-4-[(4-Bromophenyl)methyl]-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049978-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-[(4-Bromophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701275603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as a 1,4-diamine and a diester.

Introduction of the 4-Bromobenzyl Group: The 4-bromobenzyl group can be introduced through a nucleophilic substitution reaction using a suitable bromobenzyl halide and the pyrrolidine intermediate.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance the efficiency and yield of the reactions.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Peptide Synthesis

Overview:

This compound serves as a crucial building block in the synthesis of peptides, especially in solid-phase peptide synthesis (SPPS). Its unique structure allows for the efficient formation of complex peptide chains with high purity.

Key Features:

- Building Block: Integral for assembling peptides with specific sequences.

- High Purity: Facilitates the production of high-quality peptides essential for research and therapeutic applications.

Case Study:

A study demonstrated the successful incorporation of (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid into a peptide sequence targeting cancer cells. The resulting peptide showed enhanced binding affinity to its target receptor compared to conventional peptides synthesized without this compound.

Drug Development

Overview:

In pharmaceutical research, this compound plays a pivotal role in developing new drugs that target specific biological pathways. Its ability to enhance the efficacy and selectivity of therapeutic agents makes it invaluable in drug design.

Applications:

- Targeted Therapies: Utilized in designing drugs aimed at neurological disorders and other diseases.

- Bioconjugation: Assists in attaching biomolecules to drugs or imaging agents, improving their delivery mechanisms.

Data Table: Drug Development Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Neurological Disorders | Development of peptide-based therapeutics | Targeting neuropeptide receptors |

| Cancer Treatment | Design of targeted cancer therapies | Enhancing selectivity of cytotoxic agents |

| Imaging Agents | Bioconjugation for improved imaging techniques | Attaching fluorescent markers to drug molecules |

Research in Neuroscience

Overview:

The compound is utilized in synthesizing neuroactive compounds, contributing significantly to studies on neurological disorders such as Alzheimer's and Parkinson's disease.

Key Contributions:

- Neuropeptide Studies: Aids in understanding the role of peptides in brain function and neurodegeneration.

- Therapeutic Development: Potential for creating treatments that modulate neurotransmitter systems.

Case Study:

Research involving this compound led to the development of a novel neuropeptide that showed promise in reducing symptoms associated with Parkinson’s disease in animal models.

Material Science

Overview:

The compound is also explored in developing novel materials such as polymers and nanomaterials, which have applications in electronics and drug delivery systems.

Applications:

- Polymer Development: Used to synthesize polymers with tailored properties for specific industrial applications.

- Nanomaterials: Contributes to creating nanocarriers for targeted drug delivery.

Data Table: Material Science Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Polymer Synthesis | Development of specialized polymers | Electronics and biomedical applications |

| Nanotechnology | Creation of nanocarriers for drug delivery | Targeted delivery systems for chemotherapy |

Mechanism of Action

The mechanism of action of (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

Table 1: Halogen-Substituted Pyrrolidine Derivatives

Key Findings :

- Electronic Effects : The 4-bromo substituent in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. Ortho-substituted bromo derivatives (e.g., 2-bromo) exhibit steric clashes, reducing enzymatic recognition .

- Biological Activity : Fluorinated analogues (e.g., 4-fluoro) show higher solubility but lower membrane permeability compared to brominated derivatives .

tert-Butoxycarbonyl (Boc)-Protected Derivatives

Boc protection of the pyrrolidine nitrogen is common in peptide synthesis to prevent unwanted side reactions.

Table 2: Boc-Protected Analogues

Key Findings :

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison

Biological Activity

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound is characterized by a pyrrolidine ring, a carboxylic acid functional group, and a bromobenzyl substituent, which contributes to its reactivity and interaction with biological systems.

Chemical Structure and Properties

- Molecular Formula : CHBrN O

- Molecular Weight : 284.15 g/mol

- CAS Number : 1049978-43-9

- Purity : Typically >97% in commercial preparations

The stereochemistry of the compound is crucial for its biological activity, as the (2S,4R) configuration allows for specific interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors in a stereoselective manner. The compound acts as a ligand for various biological targets, influencing their activity. Its chiral nature enables it to bind selectively to certain proteins and enzymes, which can lead to significant biological effects.

Applications in Research

- Drug Development : The compound serves as a precursor in the synthesis of new pharmaceutical agents. Its ability to act as a chiral auxiliary in asymmetric synthesis makes it valuable for creating complex drug molecules.

- Neuroscience : Research indicates that this compound may play a role in developing treatments for neurological disorders by serving as a building block for neuroactive compounds.

- Bioconjugation : It is used in bioconjugation processes to enhance drug delivery systems by attaching biomolecules to therapeutic agents.

In Vitro Studies

Recent studies have explored the effects of this compound on various cell lines:

- Neuroprotection : In cellular models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced apoptosis.

- Antimicrobial Activity : Preliminary assays demonstrated that derivatives of this compound have potential antimicrobial properties against certain bacterial strains.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with target enzymes:

| Enzyme Target | Binding Energy (kcal/mol) | Remarks |

|---|---|---|

| Acetylcholinesterase | -8.5 | High affinity suggests potential as an inhibitor |

| Cyclooxygenase | -7.0 | Moderate affinity; implications for anti-inflammatory activity |

These studies indicate that the compound may serve as a lead structure for developing inhibitors targeting these enzymes.

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. What are the key synthetic routes for (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid?

The synthesis typically involves multi-step reactions starting with 4-bromobenzyl precursors. A common strategy includes:

- Condensation : Reacting 4-bromobenzaldehyde with pyrrolidine derivatives under reductive amination conditions to form the benzyl-pyrrolidine backbone .

- Stereochemical Control : Using chiral catalysts or resolving agents to achieve the (2S,4R) configuration, as seen in analogous Boc-protected pyrrolidine syntheses .

- Carboxylic Acid Formation : Oxidation or hydrolysis of ester intermediates (e.g., methyl esters) to yield the final carboxylic acid . Solvents like DMF or toluene and catalysts such as palladium or copper are critical for optimizing yield and purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm stereochemistry (e.g., H and C NMR for backbone and substituent analysis) .

- HPLC : For assessing enantiomeric purity, leveraging chiral columns as described for Boc-protected analogs .

- X-ray Crystallography : To resolve ambiguities in stereochemical assignments, as demonstrated in related pyrrolidine structures .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound?

- Peptide Synthesis : As a conformationally constrained proline analog to modulate peptide secondary structures .

- Drug Discovery : Serving as a scaffold for targeting enzymes (e.g., kinases) or receptors, based on bioactivity studies of structurally similar chlorophenyl derivatives .

- Chemical Biology : Probing hydrophobic interactions in protein-ligand binding due to the 4-bromobenzyl group’s steric and electronic properties .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity and biological activity?

- The (2S,4R) configuration imposes specific torsional angles, affecting ring puckering and hydrogen-bonding capabilities. For example, analogs with this configuration exhibit enhanced binding to proline-processing enzymes compared to (2R,4S) isomers .

- Stereochemical mismatches can lead to reduced bioactivity, as observed in SAR studies of related compounds .

Q. What strategies optimize the synthesis of this compound for high enantiomeric purity?

- Chiral Resolution : Use enzymatic methods (e.g., lipases) or chiral HPLC to separate diastereomers .

- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric hydrogenation or organocatalysts to directly form the desired stereoisomer .

- Protecting Group Strategy : Boc or Fmoc groups can stabilize intermediates and simplify purification, as shown in fluoro- and chlorobenzyl analogs .

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Cross-Validation : Combine H-C HSQC, NOESY, and X-ray data to confirm spatial arrangements .

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

- Isotopic Labeling : Use N or F labels in related compounds to trace signal origins .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Thermal Stability : Decomposition occurs above 130°C, as inferred from melting points of Boc-protected analogs .

- pH Sensitivity : The carboxylic acid group may undergo esterification or decarboxylation under strongly acidic/basic conditions. Storage at neutral pH in inert atmospheres is recommended .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Use crystal structures of target proteins (e.g., kinases) to simulate binding modes, guided by hydrophobic interactions from the bromobenzyl group .

- MD Simulations : Assess conformational flexibility of the pyrrolidine ring in aqueous vs. lipid environments .

Q. What experimental approaches identify the biological targets of this compound?

- Kinase Profiling : Screen against kinase panels using ATP-competitive binding assays .

- SPR or ITC : Quantify binding affinities to receptors or enzymes via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- CRISPR-Cas9 Knockout : Validate target engagement by observing loss-of-function phenotypes in gene-edited cell lines .

Handling and Safety

Q. What precautions are necessary when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact, as recommended for structurally similar irritants .

- Ventilation : Use fume hoods to avoid inhalation of particulates .

- Waste Disposal : Follow institutional guidelines for halogenated organic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.